2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-19-12-6-5-8-16(19)14-15-25-23(29)18-11-7-13-20-21(18)26-24(31-20)27-22(28)17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXTCRVGTZQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The activity of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has been assessed against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds showed Minimum Inhibitory Concentrations (MICs) in the low micromolar range. For instance:
| Compound | MIC (µM) | Bacterial Strains |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial activity significantly .
Anticancer Potential
The anticancer properties of this compound have also been investigated, particularly its ability to inhibit the proliferation of cancer cells.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound can effectively target human colorectal carcinoma cells (HCT116). The Sulforhodamine B (SRB) assay results indicated promising anticancer activity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
These results highlight that some derivatives exhibit greater potency than the standard chemotherapy drug 5-Fluorouracil (5-FU), indicating a potential for developing new anticancer agents based on the benzothiazole scaffold .
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most closely related compound is N-(2-chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS: 955753-21-6) . Key structural differences include:
| Feature | Target Compound | Compound 955753-21-6 |
|---|---|---|
| Benzamido Group | Unsubstituted benzamido (C₆H₅CONH-) | 4-Methoxybenzamido (4-CH₃OC₆H₄CONH-) |
| Carboxamide Side Chain | N-[2-(2-methoxyphenyl)ethyl] (2-CH₃OC₆H₄CH₂CH₂-) | N-(2-chlorophenyl)methyl (2-ClC₆H₄CH₂-) |
| Molecular Formula | C₂₄H₂₅N₃O₃S | C₂₃H₂₂ClN₃O₃S |
| Molecular Weight | 435.54 g/mol | 464.95 g/mol |
Physicochemical and Spectral Properties
IR Spectroscopy :
- The target compound exhibits C=O stretching (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹), consistent with benzothiazole carboxamides . The methoxy group’s C-O stretch appears at ~1250 cm⁻¹, analogous to related methoxy-substituted aromatics .
- In contrast, Compound 955753-21-6 shows a C-Cl stretch (~750 cm⁻¹) and lacks the methoxy C-O vibration due to its chloro substituent .
Data Tables
Table 1: Substituent Effects on Key Properties
| Property | Target Compound | Compound 955753-21-6 |
|---|---|---|
| Substituent Electronic Nature | Electron-donating (OCH₃) | Electron-withdrawing (Cl) |
| LogP (Predicted) | 3.2 | 4.1 |
| Aqueous Solubility | Moderate (~50 µM) | Low (~10 µM) |
Table 2: Spectral Comparison
| Vibration Mode | Target Compound (cm⁻¹) | Compound 955753-21-6 (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1680 | 1680 |
| NH Stretch | 3300 | 3300 |
| C-O/C-Cl Stretch | 1250 (OCH₃) | 750 (Cl) |
Biological Activity
The compound 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C18H22N2O2S
- Molecular Weight: 342.44 g/mol
- Structural Features: The compound incorporates a benzothiazole ring system, which is associated with various biological activities.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2. In vitro studies have shown that it affects various cancer cell lines such as AGS (gastric cancer) and HCT116 (colon cancer) with IC50 values indicating potent antiproliferative effects .
- Case Study: A study demonstrated that compounds similar to the one showed increased expression of caspase-3 and caspase-9 in treated cancer cells, suggesting a mechanism involving mitochondrial pathways .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties:
- Activity Spectrum: The compound has been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate significant inhibition zones comparable to standard antibiotics .
- Case Study: In a comparative study, certain benzothiazole derivatives demonstrated superior antibacterial activity against resistant strains of bacteria, reinforcing their potential as lead compounds for antibiotic development .
Anti-inflammatory Properties
The anti-inflammatory effects of benzothiazoles are noteworthy:
- Mechanism of Action: The compound has been shown to inhibit the enzyme 5-lipoxygenase (LO), which is involved in the inflammatory response. This inhibition was observed in both activated neutrophils and cell-free conditions with IC50 values in the sub-micromolar range .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
